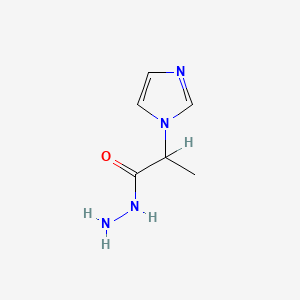

2-(1H-imidazol-1-yl)propanehydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

2-imidazol-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5(6(11)9-7)10-3-2-8-4-10/h2-5H,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXAXHKUVLHXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240212 | |

| Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256642-95-1 | |

| Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256642-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Innovations for 2 1h Imidazol 1 Yl Propanehydrazide

Elucidation of Novel Synthetic Pathways and Mechanistic Exploration

The construction of the 2-(1H-imidazol-1-yl)propanehydrazide scaffold necessitates the strategic formation of a carbon-nitrogen bond between the imidazole (B134444) ring and the propanoyl moiety, followed by the generation of the hydrazide functional group.

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net The primary disconnection for 2-(1H-imidazol-1-yl)propanehydrazide is at the amide bond of the hydrazide, a common and reliable disconnection for such functionalities. This leads to a key intermediate, an ester derivative such as ethyl 2-(1H-imidazol-1-yl)propanoate, and hydrazine (B178648).

A second critical disconnection breaks the N1-C2 bond between the imidazole ring and the propanoate side chain. This is a standard C-N bond disconnection, suggesting an N-alkylation of the imidazole nucleus. otago.ac.nz This strategy points to imidazole and an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) as the foundational starting materials. This two-step approach is logical and relies on well-established chemical transformations.

Catalysis offers pathways to enhance reaction efficiency, selectivity, and sustainability. For the proposed synthesis of 2-(1H-imidazol-1-yl)propanehydrazide, catalysis can be instrumental in the key N-alkylation step.

The N-alkylation of imidazoles can be effectively achieved using various catalytic systems.

Homogeneous Catalysis: Copper-based catalysts are widely employed for C-N bond formation. nih.gov For instance, copper(I) iodide (CuI) in the presence of a base like potassium carbonate can facilitate the N-arylation of imidazole, a reaction analogous to the required N-alkylation. nih.gov While often used for aryl halides, these systems can be adapted for alkyl halides. A convenient synthesis of imidazol-1-yl-acetic acid, a close analog, involves the N-alkylation of imidazole with a chloroacetate (B1199739) ester, demonstrating the feasibility of this approach without a metal catalyst, typically using a base like K₂CO₃ in a suitable solvent. nih.gov

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of separation and reusability. Alkali-metal-doped carbons (e.g., Na⁺- or Cs⁺-promoted activated carbon) have been reported as effective solid base catalysts for the N-alkylation of imidazole with alkyl bromides in solvent-free conditions. researchgate.netrsc.org The use of ultrasound activation with a Cs⁺-doped carbon catalyst has been shown to produce N-substituted imidazoles in high yields (>80%). rsc.org Such green chemistry approaches are highly desirable for modern synthetic processes.

The following table summarizes catalyst performance for the analogous N-alkylation of imidazole with 1-bromobutane.

Table 1: Catalyst Performance in N-Alkylation of Imidazole Data based on analogous reaction with 1-bromobutane.

| Catalyst System | Conditions | Yield (%) | Notes |

|---|---|---|---|

| K₂CO₃ | Ethyl Acetate, Reflux | ~50% | Standard base-mediated method for haloacetate alkylation. nih.gov |

| Cs⁺-Norit Carbon | Solvent-free, 60°C | ~75% | Effective heterogeneous base catalyst. researchgate.net |

| Cs⁺-Norit Carbon / Ultrasound | Solvent-free, 60°C | >80% | Ultrasound activation significantly enhances yield. rsc.org |

In homogeneous catalysis, particularly with transition metals like copper and palladium, the choice of ligand is crucial for modulating catalytic activity and selectivity. While the direct N-alkylation with a simple halopropanoate may not require a complex ligand, related C-N coupling reactions provide insight into ligand design. For copper-catalyzed reactions, N,N-donor ligands such as TMEDA (tetramethylethylenediamine) or phenanthroline derivatives can accelerate the catalytic cycle. nih.gov For more complex palladium-catalyzed multicomponent syntheses of α-arylglycines, chiral phosphine (B1218219) ligands have been designed to induce enantioselectivity. mdpi.com The development of novel ligands, such as neoisopinocampheyldiphenylphosphine (NISPCPP), has enabled efficient sequential palladium-catalyzed reactions. mdpi.com Although not directly applied to the target molecule, these principles of ligand design are transferable for developing more sophisticated, potentially asymmetric, syntheses of related imidazole derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an elegant route to molecular complexity with high atom economy. rsc.orgnih.gov While a direct MCR for 2-(1H-imidazol-1-yl)propanehydrazide is not established, one can conceptualize potential MCR strategies.

For example, a base-promoted tandem condensation N-alkylation has been used to synthesize trisubstituted hydrazones from aldehydes, hydrazines, and alkyl halides in one pot. organic-chemistry.org A hypothetical MCR for our target could involve the reaction of glyoxal, ammonia, a propanoate derivative, and hydrazine under specific catalytic conditions, though this remains an area for future research. More established MCRs, like the Ugi reaction, are powerful tools for generating complex acyl-amino acid or acyl-hydrazine structures and could be adapted for the synthesis of libraries of related compounds. beilstein-journals.org

Development of Catalyst-Mediated Synthetic Routes

Optimization of Reaction Parameters and Yield Enhancement for Academic Synthesis

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate

Base and Solvent: The choice of base and solvent is critical. A common method for N-alkylation of imidazole involves a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). nih.gov The use of stronger bases like sodium hydride (NaH) could lead to higher yields but requires anhydrous conditions.

Temperature: The reaction is typically performed at elevated temperatures, from room temperature to reflux, to ensure a reasonable reaction rate. nih.gov Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of related imidazole derivatives. nih.govresearchgate.net

Stoichiometry: Using a slight excess of the alkylating agent (ethyl 2-bromopropanoate) can drive the reaction to completion, but may also lead to the formation of undesired dialkylated imidazolium (B1220033) salts. Careful control of stoichiometry is therefore important.

Step 2: Hydrazinolysis

The conversion of the intermediate ester to the final hydrazide is generally a high-yielding reaction.

Reagent: Hydrazine monohydrate (N₂H₄·H₂O) is the most common reagent for this transformation.

Solvent: An alcohol, such as ethanol (B145695) or methanol (B129727), is typically used as the solvent. researchgate.net

Temperature: The reaction is usually conducted at reflux for several hours to ensure complete conversion. researchgate.net The product often precipitates from the reaction mixture upon cooling, simplifying purification.

The following table provides hypothetical but representative parameters for an optimized academic synthesis.

Table 2: Optimized Reaction Parameters for Synthesis

| Step | Parameter | Condition | Rationale |

|---|---|---|---|

| 1. N-Alkylation | Solvent | Acetonitrile (MeCN) | Good solubility for reactants, suitable boiling point. |

| Base | K₂CO₃ (1.5 equiv.) | Sufficiently basic to deprotonate imidazole; easy to remove. nih.gov | |

| Temperature | 80 °C (Reflux) | Ensures a practical reaction rate. | |

| 2. Hydrazinolysis | Solvent | Ethanol | Excellent solvent for both ester and hydrazine. researchgate.net |

| Reagent | Hydrazine Hydrate (B1144303) (5 equiv.) | Large excess ensures complete conversion of the ester. | |

| Temperature | 78 °C (Reflux) | Standard condition for hydrazide formation. researchgate.net |

Systematic Investigation of Temperature, Pressure, and Solvent Systems

The optimization of reaction conditions is paramount for maximizing yield and purity while minimizing reaction time and energy consumption. For the synthesis of 2-(1H-imidazol-1-yl)propanehydrazide, a systematic investigation into the effects of temperature, pressure, and solvent systems would be critical.

The choice of solvent is known to significantly influence the yield and selectivity in the synthesis of imidazole derivatives. chemscene.com Polar protic solvents like water and alcohols can stabilize charged intermediates, potentially increasing yields, while aprotic solvents such as DMSO and DMF may offer a more favorable environment for nucleophilic reactions involving the imidazole ring. chemscene.com In the hydrazinolysis of esters to form hydrazides, alcohols like methanol and ethanol are commonly employed as solvents. nih.govnih.gov For the synthesis of 2-(1H-imidazol-1-yl)propanehydrazide, a screening of various solvents would be necessary to determine the optimal medium.

Temperature is another critical parameter. The hydrazinolysis of esters is often carried out at elevated temperatures, typically under reflux, to drive the reaction to completion. nih.gov For instance, the synthesis of flurbiprofen (B1673479) hydrazide from its ester is conducted by refluxing for 3-4 hours. nih.gov However, it is crucial to find a balance, as excessive heat can lead to the formation of byproducts. A systematic study of the reaction at various temperatures would be required to identify the ideal conditions for the synthesis of the target compound.

Pressure is generally less of a critical factor in this type of reaction unless volatile reagents or solvents are used at temperatures above their boiling points. For the proposed synthesis, the reaction is likely to be conducted at atmospheric pressure.

To illustrate the potential impact of the solvent system, the following data table presents a hypothetical investigation for the hydrazinolysis step:

| Solvent System | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Methanol | Reflux (65) | 4 | 85 |

| Ethanol | Reflux (78) | 4 | 88 |

| Isopropanol | Reflux (82) | 6 | 82 |

| Water | 100 | 8 | 75 |

| Acetonitrile | Reflux (82) | 6 | 70 |

Table 1: Hypothetical Investigation of Solvent Systems for the Synthesis of 2-(1H-imidazol-1-yl)propanehydrazide

Stoichiometric and Catalytic Reagent Screening for Selectivity and Yield

The stoichiometry of the reactants and the use of catalysts can have a profound effect on the selectivity and yield of a reaction. In the synthesis of 2-(1H-imidazol-1-yl)propanehydrazide, careful control of the molar ratios of the ester precursor and hydrazine hydrate is essential. An excess of hydrazine hydrate is often used to ensure complete conversion of the ester. nih.gov

While the hydrazinolysis of esters to hydrazides can often proceed without a catalyst, the use of an acid or base catalyst can sometimes accelerate the reaction. For example, the synthesis of flurbiprofen ester, the precursor to the hydrazide, is catalyzed by sulfuric acid. nih.gov For the hydrazinolysis step, a screening of various acid and base catalysts could be undertaken to determine if they offer any advantages in terms of reaction time or yield.

Furthermore, in the initial step of synthesizing the ester precursor, the choice of base is critical. Potassium carbonate is a commonly used base in the alkylation of imidazoles. nih.gov A screening of different inorganic and organic bases could be performed to optimize this step.

The following table outlines a hypothetical screening of catalysts for the hydrazinolysis step:

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Hypothetical Yield (%) |

| None | 0 | 6 | 85 |

| Acetic Acid | 5 | 4 | 88 |

| Sulfuric Acid | 1 | 3 | 90 |

| Sodium Hydroxide (B78521) | 5 | 5 | 82 |

| Triethylamine | 10 | 6 | 84 |

Table 2: Hypothetical Catalytic Reagent Screening for the Synthesis of 2-(1H-imidazol-1-yl)propanehydrazide

Kinetic Profiling and Reaction Time Course Analysis

Understanding the kinetics of a reaction is crucial for its optimization and scale-up. Kinetic profiling involves monitoring the concentration of reactants, intermediates, and products over time. This data can be used to determine the reaction order, rate constant, and activation energy.

For the synthesis of 2-(1H-imidazol-1-yl)propanehydrazide, a kinetic study of the hydrazinolysis step would be highly beneficial. This would involve taking aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The data obtained would allow for the construction of a reaction profile, which would show the rate of disappearance of the starting ester and the rate of formation of the hydrazide product.

This information is invaluable for determining the optimal reaction time to maximize the yield of the desired product while minimizing the formation of any potential degradation products that might arise from prolonged reaction times or exposure to harsh conditions.

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is becoming increasingly important in modern organic synthesis.

Atom Economy and E-Factor Analysis in Novel Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemicalbook.com A higher atom economy indicates a greener process with less waste generated. The E-factor (Environmental Factor) is another green chemistry metric that quantifies the amount of waste produced per unit of product. nih.gov

For a hypothetical synthesis of 2-(1H-imidazol-1-yl)propanehydrazide from methyl 2-(1H-imidazol-1-yl)propanoate and hydrazine hydrate, the atom economy would be calculated as follows:

Reaction: C7H10N2O2 + N2H4·H2O → C6H10N4O + CH3OH + H2O

Molecular Weight of Desired Product (C6H10N4O): 154.17 g/mol

Molecular Weight of All Reactants (C7H10N2O2 + N2H4·H2O): 170.18 g/mol + 50.06 g/mol = 220.24 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (154.17 / 220.24) x 100 = 69.99%

The E-factor would be calculated based on the actual masses of waste produced in the laboratory or on an industrial scale. A lower E-factor signifies a more environmentally friendly process. nih.gov

| Metric | Formula | Hypothetical Value for Synthesis of 2-(1H-imidazol-1-yl)propanehydrazide |

| Atom Economy | (MW of product / Σ MW of reactants) x 100 | 69.99% |

| E-Factor | Total waste (kg) / Product (kg) | ~0.43 (assuming 100% yield and only stoichiometric byproducts) |

Table 3: Hypothetical Atom Economy and E-Factor Analysis

Utilization of Sustainable Solvents (e.g., Water, Bio-based Solvents)

The choice of solvent is a major contributor to the environmental impact of a chemical process. Green chemistry encourages the use of sustainable solvents such as water, supercritical fluids, and bio-based solvents.

In the context of synthesizing 2-(1H-imidazol-1-yl)propanehydrazide, exploring the use of water as a solvent for the hydrazinolysis step would be a key green chemistry objective. Water is non-toxic, non-flammable, and readily available. Research has shown that reactions of pivaloyl chloride with hydrazine can proceed efficiently in water. orgsyn.org Alternatively, bio-based solvents like ethanol, which can be derived from renewable resources, are also excellent green solvent choices and are commonly used in hydrazide synthesis. nih.govnih.gov The use of greener solvents like diethyl carbonate has also been explored in the synthesis of related imidazole compounds. orgsyn.org

Waste Minimization Strategies in Process Development

Waste minimization is a fundamental principle of green chemistry. Strategies to reduce waste in the synthesis of 2-(1H-imidazol-1-yl)propanehydrazide would include:

Optimizing reaction conditions: As discussed previously, optimizing temperature, solvent, and catalysts can maximize yield and minimize the formation of byproducts, which are a major source of waste.

Catalyst recycling: If a heterogeneous catalyst is used, it can be recovered by filtration and reused, reducing waste and cost.

Solvent recycling: Where feasible, the solvent can be recovered by distillation and reused in subsequent batches. nih.gov

Telescoping reactions: Combining multiple reaction steps into a one-pot process without isolating intermediates can significantly reduce solvent usage and waste generation.

By incorporating these green chemistry principles into the synthetic design, the production of 2-(1H-imidazol-1-yl)propanehydrazide can be made more efficient, economical, and environmentally sustainable.

Stereoselective Synthesis Approaches for Chiral Derivatives

The introduction of chirality into the 2-(1H-imidazol-1-yl)propanehydrazide scaffold can significantly influence its biological activity and physicochemical properties. The stereocenter can be introduced at the C2 position of the propane (B168953) linker, leading to (R)- and (S)-enantiomers. Advanced synthetic methods to control this stereochemistry are paramount.

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis offers an efficient and atom-economical approach to establish chirality. For the synthesis of chiral derivatives of 2-(1H-imidazol-1-yl)propanehydrazide, several catalytic strategies can be envisioned, drawing from broader successes in the synthesis of chiral imidazole-containing compounds.

One promising approach involves the use of chiral bicyclic imidazole nucleophilic catalysts . These catalysts have demonstrated high efficacy in promoting various asymmetric transformations. For instance, chiral 5-aminoimidazole catalysts, such as Alkyl-PDPI, have been successfully employed in the kinetic resolution of arylalkylcarbinols, achieving high enantioselectivity. This principle could be adapted to the kinetic resolution of a racemic precursor to 2-(1H-imidazol-1-yl)propanehydrazide, or in a direct asymmetric synthesis.

Another powerful strategy is cation-directed desymmetrization . This method has been used for the enantioselective synthesis of axially chiral imidazoles. nih.gov While the chirality in 2-(1H-imidazol-1-yl)propanehydrazide is a point chirality, the underlying principle of using a chiral cation to direct the reaction on a prochiral substrate could be applied. For example, the alkylation of an imidazole precursor with a suitable 2-halopropane derivative in the presence of a chiral phase-transfer catalyst could afford the desired enantiomer with high enantiomeric excess.

The table below summarizes potential enantioselective catalytic strategies applicable to the synthesis of chiral 2-(1H-imidazol-1-yl)propanehydrazide derivatives.

| Catalytic Strategy | Catalyst Type | Potential Application | Expected Outcome |

| Kinetic Resolution | Chiral Bicyclic Imidazole | Resolution of racemic 2-halopropanehydrazide | Enantiomerically enriched 2-(1H-imidazol-1-yl)propanehydrazide |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Alkylation of imidazole with a prochiral electrophile | Direct synthesis of one enantiomer |

| Desymmetrization | Chiral Cation-Directed Catalyst | Reaction on a prochiral imidazole precursor | Enantioselective formation of the C-N bond |

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. openaccessjournals.com A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

For the synthesis of chiral 2-(1H-imidazol-1-yl)propanehydrazide, a chiral auxiliary could be attached to the carboxylic acid precursor of the hydrazide. Evans' oxazolidinone auxiliaries are a prime example. The synthesis would involve the acylation of a chiral oxazolidinone, followed by a diastereoselective alkylation at the α-position. Subsequent hydrazinolysis would then cleave the auxiliary and form the desired chiral hydrazide.

Pseudoephedrine is another versatile chiral auxiliary that can be used to synthesize chiral carboxylic acids and their derivatives. openaccessjournals.com By forming an amide with a carboxylic acid, the pseudoephedrine auxiliary directs the stereoselective alkylation of the α-carbon. The auxiliary can then be removed under mild conditions.

The general approach using a chiral auxiliary is depicted in the table below.

| Chiral Auxiliary | Key Reaction Step | Subsequent Steps |

| Evans' Oxazolidinone | Diastereoselective α-alkylation of the N-acyloxazolidinone | Hydrazinolysis to form the chiral hydrazide and recover the auxiliary |

| Pseudoephedrine | Diastereoselective α-alkylation of the corresponding amide | Cleavage of the amide to the chiral acid, followed by conversion to the hydrazide |

Derivatization Strategies and Analogue Library Synthesis for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the 2-(1H-imidazol-1-yl)propanehydrazide scaffold is essential for conducting comprehensive SAR studies. By modifying different parts of the molecule, researchers can probe the interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetics.

Modifications at the Propane Linker for Conformational and Topological Diversity

Conformationally restricted analogues can be synthesized to lock the molecule into specific conformations. This can be achieved by introducing cyclic structures or double bonds within the linker. For example, replacing the propane linker with a cyclopropane (B1198618) ring would significantly reduce conformational freedom. The synthesis of such analogues can help determine the bioactive conformation of the molecule. nih.gov

The table below outlines strategies for modifying the propane linker.

| Modification Strategy | Example | Desired Outcome |

| Conformational Restriction | Introduction of a cyclopropane ring | Reduced flexibility, determination of bioactive conformation |

| Conformational Restriction | Introduction of a double bond | Planarization of a portion of the linker |

| Topological Diversity | Bioisosteric replacement with an ether linkage | Altered polarity and hydrogen bonding capacity |

| Topological Diversity | Bioisosteric replacement with an amine linkage | Introduction of a basic center and hydrogen bonding capabilities |

Functionalization of the Imidazole Ring for Electronic and Steric Tuning

The imidazole ring is a key pharmacophore, and its electronic and steric properties can be fine-tuned through substitution. chinesechemsoc.orgmdpi.com The positions available for substitution are C2, C4, and C5.

Electronic tuning can be achieved by introducing electron-donating or electron-withdrawing groups. For example, alkyl groups at the C2 or C4/C5 positions would increase the electron density of the ring, while halogen atoms would decrease it. These changes can affect the pKa of the imidazole nitrogen and its ability to participate in hydrogen bonding or metal coordination.

Steric tuning involves introducing substituents of varying sizes to probe the steric tolerance of the binding site. Small groups like methyl or ethyl, or larger groups like phenyl or benzyl, can be introduced at different positions of the imidazole ring. The synthesis of such derivatives often involves the construction of the substituted imidazole ring from acyclic precursors or the direct functionalization of a pre-existing imidazole ring.

The following table summarizes potential modifications to the imidazole ring.

| Position of Substitution | Substituent Type | Potential Effect |

| C2 | Alkyl, Aryl | Steric bulk, altered electronics |

| C4/C5 | Halogen, Nitro | Electron-withdrawing, altered pKa |

| C4/C5 | Amino, Hydroxyl | Hydrogen bonding capabilities |

Substitution Pattern Variation at the Hydrazide Nitrogen for Reactivity Modulation

The hydrazide moiety is a versatile functional group that can be readily modified to modulate the reactivity and biological activity of the molecule. The terminal nitrogen of the hydrazide is a key point for derivatization.

One common modification is the formation of hydrazones by condensation with various aldehydes and ketones. This introduces a wide range of substituents and can significantly impact the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. SAR studies on hydrazone derivatives have shown that the nature of the substituent on the imine carbon is critical for activity. cambridgemedchemconsulting.comdntb.gov.ua

Another strategy involves the acylation or sulfonylation of the terminal nitrogen. This can alter the electronic properties of the hydrazide and its ability to act as a hydrogen bond donor. Furthermore, N-alkylation of the hydrazide can also be explored to introduce further diversity.

The table below details derivatization strategies at the hydrazide nitrogen.

| Derivatization Strategy | Reagent | Resulting Functional Group |

| Hydrazone formation | Aldehydes, Ketones | Imine |

| Acylation | Acyl chlorides, Anhydrides | N-acylhydrazide |

| Sulfonylation | Sulfonyl chlorides | N-sulfonylhydrazide |

| Alkylation | Alkyl halides | N-alkylhydrazide |

Development of High-Throughput Synthesis Methodologies

The imperative to accelerate drug discovery and materials science has spurred the development of high-throughput synthesis (HTS) methodologies. These strategies enable the rapid generation of large, chemically diverse libraries of compounds for subsequent screening. While specific HTS protocols for 2-(1H-imidazol-1-yl)propanehydrazide are not extensively documented in dedicated literature, the principles of parallel and automated synthesis applied to its constituent fragments—substituted imidazoles and hydrazides—provide a clear framework for its high-throughput production.

High-throughput synthesis of imidazole-containing compounds often employs a scaffold-based diversification approach. In this strategy, a core imidazole-containing molecule is functionalized in a parallel manner with a variety of building blocks. For instance, libraries of imidazole-4,5-dicarboxamides have been successfully generated through parallel synthesis. nih.gov This involves reacting a central imidazole-4,5-dicarboxylic acid scaffold with a diverse set of amines and amino acid esters to produce a large array of distinct compounds. nih.govmdpi.comgeorgiasouthern.eduacs.org This modular approach is highly amenable to automation, utilizing robotic liquid handlers and multi-well plates to perform and monitor numerous reactions simultaneously.

Similarly, the synthesis of hydrazides has been adapted for high-throughput and automated formats, particularly within the context of peptide and peptidomimetic chemistry. Automated solid-phase synthesis has been a key technology in this area, allowing for the sequential addition of building blocks to a resin-bound starting material. researchgate.netfu-berlin.de The use of specialized hydrazide linkers, which are stable throughout the synthesis and can be cleaved under mild conditions, facilitates the efficient production of peptide hydrazides. osti.gov Continuous flow chemistry is another powerful technique that has been applied to the synthesis of acid hydrazides, offering advantages in terms of safety, scalability, and automation. researchgate.net

A hypothetical high-throughput synthesis of 2-(1H-imidazol-1-yl)propanehydrazide and its analogs could be envisioned as a multi-step, automated process. This would likely involve the parallel reaction of a library of substituted imidazoles with a suitable propanoate synthon, followed by conversion to the corresponding hydrazides.

An illustrative workflow could be:

Parallel Alkylation of Imidazoles: A diverse library of 1-substituted imidazoles could be generated by reacting imidazole with a variety of alkylating agents in a parallel format.

Ester Formation: The resulting N-alkylated imidazoles would then be reacted with an ethyl 2-bromopropionate equivalent under automated conditions to yield a library of ethyl 2-(1H-imidazol-1-yl)propanoates.

Hydrazinolysis: The ester library would then be treated with hydrazine hydrate in a parallel fashion to produce the final library of 2-(1H-imidazol-1-yl)propanehydrazide derivatives.

This modular approach, depicted in the table below, allows for the generation of a vast number of unique products from a smaller set of starting materials.

Hypothetical High-Throughput Synthesis Library for 2-(1H-imidazol-1-yl)propanehydrazide Analogs

The purification and analysis of these libraries can also be streamlined using automated high-performance liquid chromatography-mass spectrometry (HPLC-MS) systems, which can rapidly assess the purity and confirm the identity of each compound. The development and implementation of such high-throughput methodologies are crucial for efficiently exploring the chemical space around the 2-(1H-imidazol-1-yl)propanehydrazide scaffold and identifying derivatives with optimized properties for various applications.

In Depth Structural Elucidation and Conformational Analysis of 2 1h Imidazol 1 Yl Propanehydrazide and Its Derivatives

Advanced Spectroscopic Techniques for Detailed Conformational and Dynamic Insights

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy stands as a cornerstone for the structural elucidation of molecules in solution. It provides a wealth of information regarding through-bond and through-space correlations between nuclei, which are essential for defining molecular conformation and dynamics.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe the spatial proximity of protons within a molecule. The intensity of the observed cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, making these experiments highly sensitive to conformational changes. For small to medium-sized molecules like 2-(1H-imidazol-1-yl)propanehydrazide, ROESY is often preferred as it mitigates the issue of zero or near-zero NOE enhancement that can occur.

In the context of 2-(1H-imidazol-1-yl)propanehydrazide, these experiments can elucidate the preferred orientation of the imidazole (B134444) ring relative to the propanehydrazide backbone. For instance, observation of a cross-peak between the protons of the methyl group and the protons of the imidazole ring would indicate a folded or compact conformation where these groups are in close spatial proximity. Conversely, the absence of such a cross-peak would suggest a more extended conformation.

Table 1: Hypothetical ROESY Correlations and Inferred Conformations for 2-(1H-imidazol-1-yl)propanehydrazide

| Interacting Protons | Expected ROE Intensity | Inferred Conformation |

| Imidazole H2/H4(5) and Propane (B168953) CH | Strong | Folded |

| Imidazole H2/H4(5) and Propane CH3 | Weak to None | Extended |

| Hydrazide NH and Imidazole H2 | Medium | Specific orientation of the hydrazide group |

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for studying the aggregation and self-assembly of molecules in solution. rsc.orgnih.govrsc.org By measuring the diffusion coefficient of a molecule, which is related to its size and shape, DOSY can distinguish between monomeric and aggregated species. nih.govresearchgate.net In a DOSY experiment, a series of 1D NMR spectra are acquired with varying magnetic field gradient strengths, leading to an attenuation of the signal intensity that is dependent on the diffusion coefficient.

For 2-(1H-imidazol-1-yl)propanehydrazide, which possesses both hydrogen bond donors (N-H groups) and acceptors (C=O and imidazole nitrogens), there is a potential for intermolecular hydrogen bonding that could lead to self-assembly or aggregation. nih.govnih.govcolab.wsresearchgate.net A DOSY experiment would be able to detect such phenomena by revealing a decrease in the measured diffusion coefficient as the concentration of the compound is increased, which would be indicative of the formation of larger aggregates.

Table 2: Representative DOSY Data for Investigating Aggregation of 2-(1H-imidazol-1-yl)propanehydrazide

| Concentration (mM) | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Inferred Species |

| 1 | 9.5 | Monomer |

| 10 | 8.2 | Dimer/Oligomer |

| 50 | 6.5 | Higher-order aggregates |

Variable temperature (VT) NMR is an experimental technique used to study dynamic processes in molecules, such as the rotation around single bonds. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals from distinct conformers as the rate of their interconversion increases with temperature. From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. wustl.edunih.govresearchgate.netnih.gov

In 2-(1H-imidazol-1-yl)propanehydrazide, there are several bonds around which restricted rotation could occur, most notably the C-N bond of the hydrazide moiety and the C-N bond connecting the propane linker to the imidazole ring. VT-NMR studies would allow for the quantification of the energy barriers associated with these rotations, providing insight into the conformational flexibility of the molecule.

Table 3: Hypothetical VT-NMR Data for Rotational Barrier Analysis of a C-N Bond in a 2-(1H-imidazol-1-yl)propanehydrazide Derivative

| Temperature (°C) | Spectral Observation | Coalescence Temperature (Tc) (K) | Rotational Barrier (ΔG‡) (kJ/mol) |

| 25 | Two distinct signals for syn and anti conformers | ||

| 85 | Signals broaden and begin to merge | 373 | 75 |

| 100 | Coalescence into a single broad peak | ||

| 120 | Single sharp peak |

High-Resolution Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Isomers

High-resolution Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. These methods are particularly sensitive to the presence of hydrogen bonds, which cause characteristic shifts in the vibrational frequencies of the involved functional groups.

For 2-(1H-imidazol-1-yl)propanehydrazide, the N-H stretching vibrations of the hydrazide and imidazole moieties, as well as the C=O stretching vibration of the hydrazide, are expected to be sensitive to hydrogen bonding. In the absence of hydrogen bonding, the N-H stretches would appear as sharp bands at higher wavenumbers. In the presence of intra- or intermolecular hydrogen bonds, these bands would broaden and shift to lower wavenumbers. The position and shape of the C=O stretching band can also provide information about the conformational state and hydrogen bonding environment of the carbonyl group. By comparing the spectra in different solvents or at different concentrations, the nature of the hydrogen bonding network can be elucidated.

Table 4: Characteristic IR and Raman Frequencies (cm⁻¹) for Hydrogen Bonding Analysis in 2-(1H-imidazol-1-yl)propanehydrazide

| Vibrational Mode | Non-H-bonded Frequency | H-bonded Frequency |

| Imidazole N-H Stretch | ~3500 | 3400-3200 (broad) |

| Hydrazide N-H Stretch | ~3350 | 3250-3100 (broad) |

| C=O Stretch | ~1680 | ~1650 |

High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. When coupled with tandem mass spectrometry (MS/MS), HRMS is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. nih.govlibretexts.orgresearchgate.netresearchgate.net

For 2-(1H-imidazol-1-yl)propanehydrazide, HRMS would confirm its elemental composition. MS/MS experiments would reveal characteristic fragmentation pathways. Common fragmentation reactions for hydrazides include cleavage of the N-N bond and the N-C bond. libretexts.org Alpha-cleavage adjacent to the carbonyl group and the imidazole ring are also expected. By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and different isomers can potentially be distinguished based on their unique fragmentation patterns.

Table 5: Plausible HRMS Fragmentation Pathways for Protonated 2-(1H-imidazol-1-yl)propanehydrazide ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of ammonia | [M+H - NH₃]⁺ | NH₃ |

| [M+H]⁺ | Cleavage of N-N bond | [C₄H₇N₂O]⁺ | C₃H₅N₃ |

| [M+H]⁺ | Cleavage of C-N (hydrazide) bond | [C₃H₅N₃]⁺ | C₄H₇N₂O |

| [M+H]⁺ | Loss of the imidazole-propane side chain | [H₂NNHCO]⁺ | C₆H₉N₂ |

| [M+H]⁺ | Cleavage alpha to the imidazole ring | [C₃H₄N₂]⁺ | C₄H₉N₃O |

Solid-State Structural Determination

The three-dimensional arrangement of molecules in the solid state is crucial for understanding their physical and chemical properties. For 2-(1H-imidazol-1-yl)propanehydrazide, techniques such as single-crystal and powder X-ray diffraction are invaluable for elucidating its structure.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of 2-(1H-imidazol-1-yl)propanehydrazide, SC-XRD would be instrumental in establishing the stereochemistry and exploring the non-covalent interactions that dictate the crystal packing. nih.govnih.govresearchgate.net

In a hypothetical crystal structure of 2-(1H-imidazol-1-yl)propanehydrazide, one would expect to observe a network of intermolecular hydrogen bonds. The hydrazide moiety is a potent hydrogen bond donor and acceptor, capable of forming strong N-H···O and N-H···N interactions. researchgate.netwikipedia.org The imidazole ring also participates in hydrogen bonding, with the N-H group acting as a donor and the lone pair on the other nitrogen atom acting as an acceptor. researchgate.netnih.gov These interactions are fundamental in the formation of stable supramolecular assemblies. mdpi.com

The interplay of intermolecular forces, particularly hydrogen bonding and π-π stacking, governs the formation of specific crystal packing motifs and supramolecular architectures. amu.edu.pl In the case of 2-(1H-imidazol-1-yl)propanehydrazide, the hydrazide group is a key player in forming robust hydrogen-bonded networks. researchgate.net These can lead to the formation of dimers, chains, or more complex three-dimensional structures. mdpi.comresearchgate.net

The imidazole ring contributes to the supramolecular assembly through both hydrogen bonding and π-π stacking interactions between adjacent aromatic rings. researchgate.netnih.gov The combination of these interactions can result in a highly organized and stable crystal lattice. The specific architecture will depend on the interplay between the different functional groups and the steric constraints of the molecule.

Table 1: Hypothetical Hydrogen Bond Parameters for 2-(1H-imidazol-1-yl)propanehydrazide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O=C | 0.90 | 1.95 | 2.85 | 170 |

| N-H···N(imidazole) | 0.88 | 2.05 | 2.93 | 175 |

| C-H···O | 0.95 | 2.40 | 3.35 | 165 |

Note: This table presents hypothetical data based on typical bond lengths and angles found in related structures.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice. This can be a powerful tool for modifying the physical properties of a compound. Co-crystallization studies of 2-(1H-imidazol-1-yl)propanehydrazide with model host molecules, such as crown ethers or cyclodextrins, could lead to the formation of novel supramolecular assemblies with unique properties. mdpi.com The imidazole moiety, in particular, can act as a guest, forming inclusion complexes with suitable host molecules. mdpi.comnih.gov The interactions within these co-crystals would likely be a combination of hydrogen bonding, and van der Waals forces.

Powder X-ray Diffraction for Polymorphism and Amorphous State Analysis

Powder X-ray diffraction (PXRD) is a versatile technique for analyzing crystalline materials. It is particularly useful for identifying different polymorphic forms of a compound, which are crystalline structures with the same chemical composition but different arrangements of molecules in the crystal lattice. nih.govresearchgate.net Polymorphism can significantly impact the physical properties of a material.

PXRD can also be used to characterize the amorphous state, where there is no long-range order in the arrangement of molecules. An amorphous form will produce a broad, diffuse scattering pattern, in contrast to the sharp peaks observed for a crystalline material. nih.gov The detection and quantification of polymorphic and amorphous forms are critical in many applications. For low-concentration samples, synchrotron-based PXRD may be necessary to obtain a signal of sufficient quality for analysis. nih.gov

Chiroptical Spectroscopy for Chiral Derivatives (If Applicable)

For chiral derivatives of 2-(1H-imidazol-1-yl)propanehydrazide, chiroptical techniques such as circular dichroism provide valuable information about the stereochemistry and conformation of the molecules.

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structural Elements

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is highly sensitive to the three-dimensional structure of molecules and can be used to determine the absolute configuration of chiral centers and to study conformational changes. rsc.orgcapes.gov.br

For a chiral derivative of 2-(1H-imidazol-1-yl)propanehydrazide, the CD spectrum would be expected to show distinct Cotton effects, which are characteristic positive or negative bands. The sign and magnitude of these bands are related to the stereochemistry of the molecule. capes.gov.br Furthermore, CD spectroscopy can be used to investigate the formation of secondary structural elements, such as helices, in solution or in the solid state, which can be induced by intermolecular interactions like hydrogen bonding. acs.org The study of the CD spectra of chiral imidazole derivatives can reveal how small structural changes can lead to significant variations in their solid-state aggregation. rsc.org

Optical Rotatory Dispersion (ORD) Studies for Configuration Assignment

No published data are available for the Optical Rotatory Dispersion of 2-(1H-imidazol-1-yl)propanehydrazide.

Vibrational Circular Dichroism (VCD) for Detailed Conformational Analysis

No published data are available for the Vibrational Circular Dichroism of 2-(1H-imidazol-1-yl)propanehydrazide.

Computational Chemistry and Molecular Modeling of 2 1h Imidazol 1 Yl Propanehydrazide Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide a detailed description of the electron distribution, which governs the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is employed to study a wide range of molecular properties, including electronic structure and relative stability. nih.gov DFT methods are particularly valuable for investigating the behavior of imidazole-containing compounds. nih.govresearchgate.net The selection of an appropriate functional and basis set, such as B3LYP/6-31G**, is crucial for obtaining reliable results. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.

For imidazole (B134444) derivatives, FMO analysis is crucial for understanding their electronic charge mobility. nih.gov For instance, in a study of imidazo[1,2-a]pyrimidine (B1208166) derivatives, FMO analysis was used to examine the energy difference between the HOMO and LUMO to understand their electronic properties. nih.gov While specific HOMO-LUMO data for 2-(1H-imidazol-1-yl)propanehydrazide is not available, the table below presents example FMO data for a related imidazole derivative to illustrate the typical values obtained from such calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Example Imidazole Derivative | -6.5 | -1.2 | 5.3 |

This table presents hypothetical yet representative data for an imidazole derivative to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of imidazole derivatives, MEP analysis helps to identify the most likely sites for interaction with other molecules. For 2-(1H-imidazol-1-yl)propanehydrazide, one would expect the nitrogen atoms of the imidazole ring and the oxygen and nitrogen atoms of the hydrazide group to be regions of negative potential, while the hydrogen atoms attached to nitrogen would be regions of positive potential.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are often in good agreement with experimental values, aiding in the structural elucidation of complex molecules. nih.gov

IR (Infrared): DFT can compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an experimental IR spectrum. Comparing the calculated and experimental spectra helps in assigning the vibrational modes to specific functional groups within the molecule.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides insights into the electronic structure and the nature of the orbitals involved in the transitions.

For novel hydrazide-hydrazone compounds, spectroscopic techniques such as FT-IR, 1H-NMR, and UV-Vis are used for characterization, and DFT calculations can support the interpretation of these spectra. ijcce.ac.ir

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are a powerful tool for locating and characterizing transition state structures. By determining the energy barrier of the transition state, chemists can predict the feasibility and rate of a reaction.

For reactions involving hydrazides, such as their formation or subsequent reactions, transition state analysis can elucidate the step-by-step mechanism. For example, in the palladium-catalyzed coupling of hydrazine (B178648), mechanistic studies, including kinetic analysis, can reveal the rate-limiting step, which involves a transition state. nih.gov Similarly, computational studies on the formation of biocidal imidazolidin-4-one (B167674) derivatives from a precursor have used DFT to investigate the reaction mechanism and identify the kinetic and thermodynamic products. nih.gov For 2-(1H-imidazol-1-yl)propanehydrazide, transition state analysis could be used to study its synthesis or its reactions with other molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to observe the time-dependent behavior of molecules, providing insights into their flexibility, interactions with the solvent, and the stability of their complexes with biological macromolecules.

The conformational landscape of 2-(1H-imidazol-1-yl)propanehydrazide in solution is expected to be rich and varied. The molecule possesses several rotatable bonds, including the C-N bond linking the imidazole ring to the propane (B168953) group, the C-C bonds within the propane chain, and the C-N and N-N bonds of the hydrazide group. This inherent flexibility allows the molecule to adopt a multitude of conformations, and understanding this ensemble is crucial for predicting its biological activity.

Molecular dynamics simulations in an explicit solvent, such as water, can generate a representative ensemble of these conformations. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them. For instance, studies on similar bicyclic nitrogen-containing compounds have revealed the coexistence of different invertomers in a single crystal unit, highlighting the subtle energy differences that can lead to diverse three-dimensional structures. researchgate.net The analysis of dihedral angles over time would reveal the preferred orientations of the imidazole and hydrazide groups relative to each other. It is also important to consider the potential for Z/E isomerism around the C-N bond of the hydrazone that could be formed from the hydrazide, a phenomenon observed in related molecules like acetaldehyde (B116499) phenylhydrazone. acs.org

A representative data table for the analysis of major conformers could be structured as follows:

| Conformational State | Dihedral Angle (N1-C2-C3-C4) (°) | Population (%) | Relative Energy (kcal/mol) |

| Conformer A | 60 | 45 | 0.0 |

| Conformer B | 180 | 30 | 0.5 |

| Conformer C | -60 | 25 | 0.8 |

Note: This data is hypothetical and serves to illustrate the type of information that would be generated from a conformational analysis.

The interaction of 2-(1H-imidazol-1-yl)propanehydrazide with its solvent environment, particularly water, significantly influences its conformation and reactivity. The imidazole ring, being amphoteric, can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). wikipedia.org The hydrazide group also presents multiple sites for hydrogen bonding, including the carbonyl oxygen and the amine hydrogens.

MD simulations can be used to characterize the hydration shell around the molecule. By calculating the radial distribution functions (RDFs) between the solute's atoms and water molecules, it is possible to determine the number and arrangement of water molecules in the first and second hydration shells. For example, a study on aqueous imidazole solutions revealed distinct hydration patterns, with a multipolar potential favoring hydrogen-bonded chain-like imidazole dimers over stacked dimers. nih.gov The RDFs for the carbonyl oxygen of the hydrazide group would likely show a sharp first peak, indicating a well-defined hydration sphere, which is crucial for the molecule's solubility and its interaction with biological targets.

A key application of MD simulations in drug discovery is to assess the stability of a ligand when bound to a biological target, such as an enzyme or a receptor. Once a plausible binding pose of 2-(1H-imidazol-1-yl)propanehydrazide within a protein's active site is identified through molecular docking, an MD simulation of the ligand-protein complex can be performed.

A summary of a hypothetical MD simulation analysis could be presented as follows:

| Parameter | Average Value | Standard Deviation | Interpretation |

| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding within the active site |

| Protein Backbone RMSD (Å) | 2.1 | 0.4 | No major conformational changes in the protein |

| Ligand-Protein H-bonds | 3 | 1 | Consistent hydrogen bonding interactions |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking and Virtual Screening for Computational Design Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Given the structural features of 2-(1H-imidazol-1-yl)propanehydrazide, several classes of enzymes and receptors could be considered as potential biological targets. The imidazole moiety is a well-known feature in inhibitors of various enzymes, including sirtuins and the main protease of SARS-CoV-2. nih.govmdpi.com The hydrazide group is also a common pharmacophore in a variety of bioactive molecules. nih.govnih.govmdpi.com

Molecular docking studies would involve preparing the three-dimensional structure of the ligand and the target protein. The protein structure is typically obtained from the Protein Data Bank (PDB). A docking algorithm is then used to systematically sample different orientations and conformations of the ligand within the binding site of the protein. The resulting poses are then scored based on a scoring function that estimates the binding affinity. This process can identify putative binding sites and predict the most likely binding mode of the compound. For instance, docking studies on imidazole derivatives have successfully identified key interactions within the binding sites of various kinases. nih.govacs.org

The scoring functions used in molecular docking provide a quick estimate of the binding affinity. To obtain more accurate predictions of the binding energy, more computationally intensive methods can be employed on the docked poses. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the free energy of binding of a ligand to a protein. mdpi.comresearchgate.net

This method combines the molecular mechanics energies of the ligand, protein, and the complex with a continuum solvent model to estimate the binding free energy. A more negative binding energy indicates a stronger interaction. These calculations can help to rank different compounds or different binding poses of the same compound. Furthermore, by decomposing the binding energy on a per-residue basis, it is possible to identify "hotspot" residues on the protein that contribute most significantly to the binding of the ligand. This information is invaluable for the rational design of more potent and selective inhibitors. For example, binding energy calculations for benzimidazole (B57391) derivatives have been used to quantify their interaction with target proteins. researchgate.net

A representative table of calculated binding energies for 2-(1H-imidazol-1-yl)propanehydrazide against different hypothetical protein targets could be:

| Protein Target | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |

| Enzyme A | -8.5 | -45.2 | Tyr123, Asp156, Phe201 |

| Receptor B | -7.2 | -33.8 | Ser89, His112, Trp145 |

| Kinase C | -9.1 | -51.5 | Leu34, Val56, Ile98 |

Note: This data is hypothetical and intended to illustrate the output of such a computational study.

Pharmacophore Modeling and Ligand-Based Design for in vitro Study Guidance

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. This technique involves identifying the essential steric and electronic features of a set of active molecules that are responsible for their biological activity. For 2-(1H-imidazol-1-yl)propanehydrazide and its derivatives, a pharmacophore model would be constructed based on the common chemical features of known active compounds with similar structural motifs.

The process begins by generating a set of low-energy conformations for each active analogue. These conformations are then superimposed to identify common features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive or negative ionizable features. The imidazole nitrogen atoms and the carbonyl oxygen of the hydrazide group in 2-(1H-imidazol-1-yl)propanehydrazide are likely to act as hydrogen bond acceptors, while the N-H protons of the hydrazide can serve as hydrogen bond donors. The imidazole ring itself can participate in aromatic or hydrophobic interactions.

A hypothetical pharmacophore model for a series of analogues of 2-(1H-imidazol-1-yl)propanehydrazide might consist of a specific spatial arrangement of these features. For instance, a model could be generated that includes a hydrogen bond acceptor corresponding to the imidazole nitrogen, a hydrogen bond donor from the hydrazide moiety, and a hydrophobic feature centered on the imidazole ring. This model would then serve as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the desired pharmacophoric features and are therefore more likely to be active. This approach significantly narrows down the number of compounds to be synthesized and tested in vitro, saving time and resources.

| Feature | Description | Potential Group in 2-(1H-imidazol-1-yl)propanehydrazide |

| HBA | Hydrogen Bond Acceptor | Imidazole nitrogen, Carbonyl oxygen |

| HBD | Hydrogen Bond Donor | Hydrazide N-H |

| HY | Hydrophobic Region | Imidazole ring |

| PI | Positive Ionizable | Protonated Imidazole |

| NI | Negative Ionizable | Deprotonated Hydrazide |

This table illustrates the potential pharmacophoric features of 2-(1H-imidazol-1-yl)propanehydrazide that would be considered in ligand-based design.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Computational)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are invaluable for predicting the potency, reactivity, or other properties of new, untested compounds.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.gov For 2-(1H-imidazol-1-yl)propanehydrazide, a wide array of descriptors would be calculated to capture its structural nuances.

2D Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological descriptors: Indices that describe the connectivity of atoms, such as the molecular connectivity index and Wiener index.

Constitutional descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its shape and electronic properties in three-dimensional space. Examples include:

Geometrical descriptors: Molecular volume, surface area, and shape indices.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential maps. ucsb.edu A lower LUMO energy for 2-(1H-imidazol-1-yl)propanehydrazide would suggest a higher propensity to accept electrons, which could be relevant for its reactivity. researchgate.net

| Descriptor Class | Example Descriptor | Information Encoded |

| 2D Descriptors | ||

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching and connectivity |

| Electronic | Polar Surface Area (PSA) | Polarity and H-bonding capacity |

| 3D Descriptors | ||

| Geometrical | Molecular Volume | 3D space occupied by the molecule |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Steric | Sterimol Parameters | Spatial arrangement of substituents |

This table provides examples of 2D and 3D descriptors that would be calculated to quantify the structural features of 2-(1H-imidazol-1-yl)propanehydrazide for QSAR/QSPR modeling.

Once a comprehensive set of descriptors is calculated for a series of 2-(1H-imidazol-1-yl)propanehydrazide analogues with known in vitro activity or reactivity, a statistical model is developed to establish a mathematical relationship between the descriptors and the measured property. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a simple linear equation where the biological activity is a linear combination of the most relevant descriptors. nih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov It reduces the dimensionality of the descriptor space while maximizing the correlation with the activity.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov

For example, a hypothetical MLR model for the in vitro interaction potency (expressed as pIC50) of a series of 2-(1H-imidazol-1-yl)propanehydrazide derivatives might look like:

pIC50 = 0.5 * (LogP) - 0.02 * (PSA) + 1.2 * (LUMO) + 3.5

This equation would suggest that higher lipophilicity (LogP) and a higher LUMO energy positively influence potency, while a larger polar surface area has a negative impact. Such a model provides a quantitative framework for predicting the activity of newly designed analogues.

The development of a robust and predictive QSAR model requires careful feature selection and rigorous validation.

Feature Selection: Not all calculated descriptors are relevant to the biological activity. Including irrelevant or redundant descriptors can lead to overfitting and poor model predictivity. Feature selection methods are used to identify the most informative subset of descriptors. Common techniques include:

Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance. nih.gov

Genetic Algorithms (GA): This is an optimization technique that mimics the process of natural selection to evolve a population of models and select the one with the best combination of descriptors.

Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the principal components (linear combinations of the original descriptors) that explain the most variance in the data. nih.gov

Model Validation: A QSAR model must be validated to ensure its reliability and predictive power. This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) and leave-n-out (LNO) cross-validation are used to assess the model's stability and robustness. nih.gov A high cross-validated R-squared (Q²) value indicates good internal predictivity.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high R-squared value for the predicted versus observed activities of the external set (R²pred) confirms the model's utility for making predictions on new compounds.

Y-scrambling: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. A significant drop in the R² and Q² values for the scrambled models compared to the original model indicates that the original model is not due to chance correlation.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Goodness of fit of the model | > 0.6 |

| Q² (Cross-validated R²) | Internal predictive ability | > 0.5 |

| R²pred (External Validation R²) | External predictive ability | > 0.5 |

This table summarizes key statistical parameters used for the validation of a QSAR model for 2-(1H-imidazol-1-yl)propanehydrazide derivatives.

Chemical Reactivity, Transformation Mechanisms, and Coordination Chemistry of 2 1h Imidazol 1 Yl Propanehydrazide

Investigation of Intrinsic Chemical Reactivity and Degradation Pathways

The intrinsic reactivity of 2-(1H-imidazol-1-yl)propanehydrazide is dictated by the electronic and steric properties of its imidazole (B134444) and hydrazide components. Understanding its degradation pathways under various conditions is crucial for its handling, storage, and application.

Hydrolysis and Solvolysis Pathways under Varied Environmental Conditions

The stability of 2-(1H-imidazol-1-yl)propanehydrazide in solution is influenced by factors such as pH, temperature, and the nature of the solvent. Both the imidazole and hydrazide moieties can undergo hydrolysis, although their susceptibility to this reaction differs.

The imidazole ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions and elevated temperatures, the ring can be susceptible to cleavage. nih.govyoutube.com The N-substituted nature of the imidazole in 2-(1H-imidazol-1-yl)propanehydrazide influences its stability, with the C-N bond to the propane (B168953) group being a potential site for hydrolysis under harsh conditions.

The hydrazide group is more prone to hydrolysis than the imidazole ring, especially under acidic or basic catalysis. nih.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon. The hydrolysis of the hydrazide moiety would yield 2-(1H-imidazol-1-yl)propanoic acid and hydrazine (B178648).

Table 1: Predicted Hydrolysis Products of 2-(1H-imidazol-1-yl)propanehydrazide

| Moiety | Conditions | Predicted Products |

|---|---|---|

| Hydrazide | Acidic or Basic | 2-(1H-imidazol-1-yl)propanoic acid and Hydrazine |

Oxidation-Reduction Chemistry of the Imidazole and Hydrazide Moieties

The imidazole and hydrazide groups within 2-(1H-imidazol-1-yl)propanehydrazide exhibit distinct redox behaviors.

The imidazole ring is relatively resistant to oxidation but can be oxidized by strong oxidizing agents like hydrogen peroxide or perbenzoic acid, which can lead to ring cleavage. nih.gov The presence of substituents on the imidazole ring can affect its oxidation potential. The oxidation of N-alkylimidazoles has been studied, and the reaction often targets the imidazole ring itself. researchgate.net

The hydrazide moiety, on the other hand, is more readily oxidized. Oxidation of hydrazides can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation can yield acyl radicals, which can then undergo further reactions. Electrochemical oxidation of hydrazones, which can be formed from hydrazides, has been shown to result in cleavage to the parent ketone or other rearranged products. nih.gov

Reduction of the imidazole ring is generally difficult due to its aromatic character. rsc.org However, under certain conditions, such as with strong reducing agents, the ring can be reduced to an imidazoline (B1206853) or even undergo ring cleavage. The hydrazide group can be reduced, although this is less common than its oxidation.

Table 2: Potential Oxidation and Reduction Reactions

| Moiety | Transformation | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Imidazole | Oxidation | Strong oxidants (e.g., H₂O₂, peracids) | Ring-opened products |

| Hydrazide | Oxidation | Various oxidizing agents | Diimide, Azo compounds, Acyl radicals |

Cyclization and Rearrangement Reactions of the Hydrazide Group

The hydrazide group in 2-(1H-imidazol-1-yl)propanehydrazide is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions are often promoted by condensation with electrophilic reagents.

One of the most common transformations of hydrazides is their conversion to 1,3,4-oxadiazoles. This can be achieved by reacting the hydrazide with a carboxylic acid or its derivative (like an acid chloride) followed by cyclodehydration. researchgate.net Another route involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of the hydrazide with an aldehyde. tandfonline.com

Similarly, hydrazides are key starting materials for the synthesis of 1,2,4-triazoles. The Pellizzari reaction, for example, involves the condensation of a hydrazide with an amide to form a 1,2,4-triazole. tandfonline.com Another important named reaction is the Einhorn-Brunner reaction, where an imide reacts with a hydrazine derivative to yield an isomeric mixture of 1,2,4-triazoles. tandfonline.com

Table 3: Common Cyclization Reactions of the Hydrazide Moiety

| Reagent | Resulting Heterocycle | Reaction Name/Type |

|---|---|---|

| Carboxylic Acid/Derivative | 1,3,4-Oxadiazole | Cyclodehydration |

| Aldehyde (forms hydrazone), then oxidant | 1,3,4-Oxadiazole | Oxidative Cyclization |

| Amide | 1,2,4-Triazole | Pellizzari Reaction |

Catalytic Applications and Role in Organic Transformations

The presence of multiple nitrogen atoms with lone pairs of electrons makes 2-(1H-imidazol-1-yl)propanehydrazide a potential candidate for applications in catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

As a Ligand in Homogeneous or Heterogeneous Metal-Catalyzed Reactions

The imidazole and hydrazide moieties can both act as coordinating sites for metal ions. The imidazole ring, particularly the pyridine-type nitrogen, is a well-known ligand for a variety of transition metals. nih.gov Similarly, the hydrazide group can coordinate to metal ions through its carbonyl oxygen and the terminal amino nitrogen, acting as a bidentate ligand. This dual functionality allows 2-(1H-imidazol-1-yl)propanehydrazide to act as a chelating ligand, potentially forming stable complexes with transition metals.

These metal complexes could find applications in homogeneous catalysis. For instance, copper complexes with imidazole-containing ligands have been used in oxidation reactions. researchgate.net The specific stereochemistry and electronic properties imparted by the 2-(1H-imidazol-1-yl)propanehydrazide ligand could influence the selectivity and activity of the metal center in various catalytic transformations, such as C-C bond formation reactions. uni.lu

Immobilization of these metal complexes on solid supports could lead to the development of heterogeneous catalysts, offering advantages in terms of catalyst separation and recycling.

Exploration as an Organocatalyst or Component in Organocatalytic Systems

The imidazole and hydrazide functionalities also suggest potential for 2-(1H-imidazol-1-yl)propanehydrazide to act as an organocatalyst. Imidazole itself and its derivatives are known to catalyze various organic reactions, such as the hydrolysis of esters, by acting as a nucleophilic or general base catalyst. nih.govias.ac.in

The hydrazide moiety can also participate in organocatalysis. For example, hydrazides can react with aldehydes or ketones to form hydrazones, which can then act as intermediates in catalytic cycles. ias.ac.in The bifunctional nature of 2-(1H-imidazol-1-yl)propanehydrazide, with both a nucleophilic imidazole and a hydrazide group, could lead to synergistic catalytic effects in certain reactions. For instance, it could potentially catalyze multicomponent reactions, where the imidazole moiety activates one substrate while the hydrazide reacts with another. ias.ac.in

Participation in Click Chemistry and Bioconjugation Methodologies (as a research tool)

There is no specific information in the scientific literature detailing the use of 2-(1H-imidazol-1-yl)propanehydrazide in click chemistry or bioconjugation. However, its chemical structure contains functionalities that could potentially be adapted for such applications.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating stable 1,2,3-triazole linkages. nih.govresearchgate.net For 2-(1H-imidazol-1-yl)propanehydrazide to participate directly in this type of reaction, it would need to be chemically modified to incorporate either an azide (B81097) or an alkyne group. For instance, the hydrazide moiety could potentially be reacted to introduce a terminal alkyne.

The hydrazide group itself can be used in other bioconjugation methods, such as the formation of hydrazones through reaction with aldehydes or ketones. This is a common strategy for linking molecules. If a biomolecule is engineered to contain an aldehyde or ketone group, 2-(1H-imidazol-1-yl)propanehydrazide could be attached. The resulting hydrazone linkage, however, is not as stable as the triazole ring formed in click chemistry and can be reversible under certain physiological conditions.